molecular formula C9H13N3O2 B176345 2-[(2-Methoxyphenyl)amino]acetohydrazide CAS No. 112255-65-9

2-[(2-Methoxyphenyl)amino]acetohydrazide

Cat. No. B176345
CAS RN: 112255-65-9
M. Wt: 195.22 g/mol
InChI Key: WERMOGKUCTZFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-Methoxyphenyl)amino]acetohydrazide” is a chemical compound with the CAS Number: 112255-65-9 . It has a molecular weight of 195.22 and its molecular formula is C9H13N3O2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “2-[(2-Methoxyphenyl)amino]acetohydrazide” is 1S/C9H13N3O2/c1-14-8-5-3-2-4-7 (8)11-6-9 (13)12-10/h2-5,11H,6,10H2,1H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-[(2-Methoxyphenyl)amino]acetohydrazide” is a powder that is stored at room temperature . It has a molecular weight of 195.22 and its molecular formula is C9H13N3O2 .

Scientific Research Applications

Anti-Inflammatory Properties

2-[(2-Methoxyphenyl)amino]acetohydrazide: exhibits anti-inflammatory effects. Studies have shown that it significantly lowers rat paw edema volume in carrageenan-induced inflammation tests . The compound may serve as a promising candidate for developing anti-inflammatory drugs.

Antioxidant Activity

The same compound demonstrates potent antioxidant activity. In particular, a derivative with a ferrocenyl group (substituent R) and a 3,4-disubstituted 1,2,4-triazole as a side-coupled group exhibited an IC50 value comparable to that of ascorbic acid . Antioxidants play a crucial role in protecting cells from oxidative damage, making this finding significant.

Molecular Docking Studies

Researchers have performed molecular docking experiments to assess the binding affinity of 2-[(2-Methoxyphenyl)amino]acetohydrazide derivatives against target proteins. The results correlated well with experimental IC50 values, validating the compound’s potential as a drug candidate .

Synthesis and Characterization

The compound’s structures have been characterized using FT-IR, 1H NMR, and 13C NMR spectral analyses. These techniques confirm the presence of specific functional groups and provide insights into its chemical properties .

Microwave-Assisted Synthesis

The use of microwave-assisted synthesis for creating these derivatives offers advantages such as high product yield, short reaction time, and convenient handling. Researchers have successfully synthesized eight imine derivatives through Schiff base formation, involving 2-[(2-Methoxyphenyl)amino]acetohydrazide and other compounds .

Potential Drug Development

Given its favorable properties, this compound could be further explored for drug development. Its convenient synthetic strategy and biological activities make it an intriguing candidate for future research.

Safety and Hazards

The safety information for “2-[(2-Methoxyphenyl)amino]acetohydrazide” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(2-methoxyanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8-5-3-2-4-7(8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERMOGKUCTZFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methoxyphenyl)amino]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(2-Methoxyphenyl)amino]acetohydrazide
Reactant of Route 3
2-[(2-Methoxyphenyl)amino]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-[(2-Methoxyphenyl)amino]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(2-Methoxyphenyl)amino]acetohydrazide
Reactant of Route 6
2-[(2-Methoxyphenyl)amino]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.